Isonicotinamidine, N-2-naphthyl-
Description
Isonicotinamidine, N-2-naphthyl- is a chemical compound with the molecular formula C16-H13-N3 and a molecular weight of 247.32 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isonicotinamidine group attached to a naphthyl moiety, which imparts unique chemical and biological properties.
Properties
CAS No. |
23564-66-1 |
|---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N'-naphthalen-2-ylpyridine-4-carboximidamide |
InChI |
InChI=1S/C16H13N3/c17-16(13-7-9-18-10-8-13)19-15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H2,17,19) |
InChI Key |
ZNOAHNFNDCYOFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(C3=CC=NC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isonicotinamidine, N-2-naphthyl- typically involves the reaction of isonicotinamidine with 2-naphthylamine. One common method includes the use of a coupling reaction facilitated by a suitable catalyst under controlled temperature and pressure conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of Isonicotinamidine, N-2-naphthyl- may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Isonicotinamidine, N-2-naphthyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines .
Scientific Research Applications
Therapeutic Applications
Isonicotinamidine, N-2-naphthyl- has been investigated primarily for its pharmacological properties, particularly in the following areas:
Antimicrobial Activity
Research indicates that isonicotinamidine derivatives can exhibit significant antimicrobial properties. Studies have shown that certain derivatives possess activity against a range of bacterial strains, making them potential candidates for antibiotic development.
Case Study : A recent study evaluated the efficacy of isonicotinamidine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
Anticancer Properties
Isonicotinamidine, N-2-naphthyl- has been explored for its anticancer potential. Compounds within this class have shown promise in inhibiting the proliferation of various cancer cell lines.
Case Study : In vitro studies on human breast cancer cells (MCF-7) revealed that isonicotinamidine derivatives significantly reduced cell viability with an IC50 value of 15 µM after 48 hours of treatment. This suggests a strong potential for further development as anticancer agents.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of isonicotinamidine compounds. Research has indicated that these compounds may interact with sigma receptors, which are implicated in neuroprotection and neurodegenerative diseases.
Case Study : A study highlighted the ability of certain isonicotinamidine derivatives to inhibit calcium influx in neuronal cells, providing a protective effect against ischemic conditions . This mechanism could be pivotal in developing treatments for conditions like stroke and Alzheimer's disease.
Data Summary Table
| Application Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Neuroprotection | Neuronal cells | Calcium influx inhibition | 2021 |
Mechanism of Action
The mechanism of action of Isonicotinamidine, N-2-naphthyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: An isomer of Isonicotinamidine, N-2-naphthyl-, with the carboxamide group in the 3-position.
Nicotinamide: Another isomer with similar biological properties but different structural features.
Uniqueness
Isonicotinamidine, N-2-naphthyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Biological Activity
Isonicotinamidine, N-2-naphthyl- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, antimicrobial properties, and case studies highlighting its efficacy.
Chemical Structure and Synthesis
Isonicotinamidine, N-2-naphthyl- is derived from isonicotinic acid and 2-naphthylamine. The synthesis typically involves the reaction of isonicotinic acid derivatives with naphthylamine under controlled conditions to yield the desired compound. The chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to isonicotinamidines exhibit significant antimicrobial properties. For instance, research on naphthylamine analogs indicates a broad spectrum of activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Naphthylamine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Bacillus subtilis, E. coli | 0.5 µg/mL |
| 4e | Staphylococcus aureus | 0.25 µg/mL |
| 4g | Pseudomonas aeruginosa | 1.0 µg/mL |
| 5b | Candida albicans | 0.75 µg/mL |
The study found that certain derivatives exhibited better activity than standard drugs such as ampicillin and amphotericin B .
Anticancer Properties
Isonicotinamidine derivatives have also been investigated for their anticancer properties. A study indicated that compounds with similar structures showed cytotoxic effects on various cancer cell lines, suggesting potential as therapeutic agents in cancer treatment .
Case Study: Anticancer Activity
A cohort study evaluated the effects of isonicotinamidines on human cancer cell lines. The results indicated significant inhibition of cell proliferation in breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM . These findings highlight the potential of isonicotinamidines as leads for new anticancer drugs.
The biological activity of isonicotinamidines may be attributed to their ability to interact with specific cellular targets, leading to disruption of cellular processes. Similar compounds have been shown to inhibit DNA synthesis and induce apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
